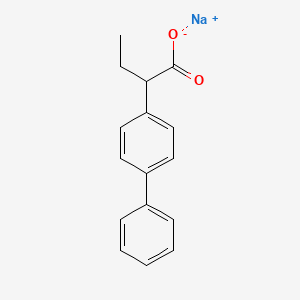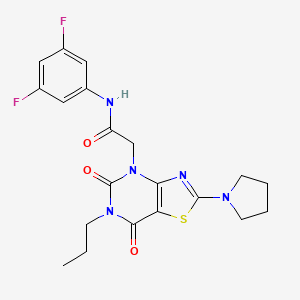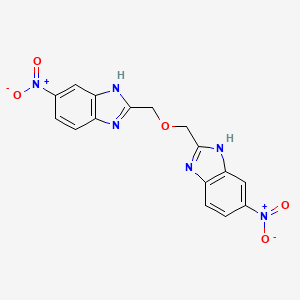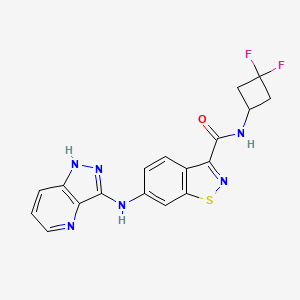
Xenbucin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenbucin sodium is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Suzuki Reaction for Synthesis : Xenbucin was synthesized using a Pd/C catalyzed Suzuki coupling in water, demonstrating a novel method for its production (Kuuloja et al., 2008).
Medical Applications
- Amyotrophic Lateral Sclerosis (ALS) Treatment : Sodium phenylbutyrate-taurursodiol, a compound related to Xenbucin, showed potential in slowing functional decline in ALS patients (Paganoni et al., 2020).
- Urea Cycle Disorders : Sodium phenylbutyrate is used to create alternative pathways for nitrogen excretion in urea cycle disorders (Scaglia, 2010).
- Treatment of Malignant Gliomas : Sodium phenylbutyrate has shown potential in treating malignant gliomas, as evidenced by a case of a patient with recurrent, multicentric malignant glioma achieving durable remission (Baker et al., 2004).
Pharmacological Research
- Binding to Serum Albumin : The binding of sodium 4-phenylbutyrate to albumin from different species, including humans, has been explored to understand its pharmacokinetics (Yamasaki et al., 2017).
Potential in Treating Other Disorders
- Cerebral Ischemic Injury : Sodium 4-phenylbutyrate was found to have neuroprotective effects in cerebral ischemic injury by inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation (Qi et al., 2004).
- Hematological Malignancies : Phenylbutyrate has been applied as a differentiation therapy in hematological malignancies (Li Yuan-fang, 2006).
- Colorectal Cancer : Sodium butyrate demonstrated anticancer effects on colon cancer CaCO2 cell lines (Forouzesh & Talebi, 2018).
Risk Management and Pharmacokinetics
- Risk Management in ALS Treatments : Regulatory approval processes and considerations for Sodium Phenylbutyrate in ALS treatment have been discussed (Cudkowicz & Shefner, 2022).
- Pharmacokinetics Influenced by Gender and Food : The pharmacokinetics of Sodium Oxybate, a compound related to Xenbucin, was not significantly affected by gender but was altered by food intake (Borgen et al., 2003).
Eigenschaften
CAS-Nummer |
10265-80-2 |
|---|---|
Produktname |
Xenbucin sodium |
Molekularformel |
C16H15NaO2 |
Molekulargewicht |
262.2838 |
IUPAC-Name |
(1,1'-Biphenyl)-4-acetic acid, alpha-ethyl-, sodium salt (1:1) |
InChI |
InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
OLGONLPBKFPQNS-UHFFFAOYSA-M |
SMILES |
O=C([O-])C(CC)C1=CC=C(C2=CC=CC=C2)C=C1.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Xenbucin sodium; Lyosol. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)




![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)